molecular formula C12H10F7NO B2746665 N-(2,2,3,3,4,4,4-heptafluorobutyl)-2-phenylacetamide CAS No. 304458-25-1

N-(2,2,3,3,4,4,4-heptafluorobutyl)-2-phenylacetamide

Cat. No.: B2746665
CAS No.: 304458-25-1
M. Wt: 317.207
InChI Key: SUUWQELDXRUXSD-UHFFFAOYSA-N
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Description

N-(2,2,3,3,4,4,4-Heptafluorobutyl)-2-phenylacetamide is a synthetic organofluorine compound featuring a phenylacetamide moiety coupled with a heptafluorobutyl group. This molecular structure combines a bioactive scaffold with the distinct physicochemical properties imparted by fluorine, such as enhanced metabolic stability, lipophilicity, and membrane permeability. The specific research applications and mechanism of action for this compound are currently under investigation. Researchers are exploring its potential utility in various fields, which may include medicinal chemistry as a building block for novel bioactive molecules or materials science for the development of specialized surfactants and polymers. The unique electronic and steric characteristics of the heptafluorobutyl chain make this compound a valuable intermediate for probing structure-activity relationships and developing compounds with tailored properties.

Properties

IUPAC Name

N-(2,2,3,3,4,4,4-heptafluorobutyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F7NO/c13-10(14,11(15,16)12(17,18)19)7-20-9(21)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUWQELDXRUXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,3,3,4,4,4-heptafluorobutyl)-2-phenylacetamide typically involves the reaction of 2-phenylacetic acid with 2,2,3,3,4,4,4-heptafluorobutylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and are conducted at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,3,3,4,4,4-heptafluorobutyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atoms in the heptafluorobutyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(2,2,3,3,4,4,4-heptafluorobutyl)-2-phenylacetamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials, particularly in the field of fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,2,3,3,4,4,4-heptafluorobutyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the heptafluorobutyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can modulate the activity of target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Alkyl Chain Analogs

N-(3-Acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide (CAS: 333396-89-7)
This analog shares the heptafluorobutanamide group but differs in the aromatic substitution (3-acetylphenyl vs. phenylacetamide). Key distinctions include:

  • Molecular Weight : 331.186 g/mol (vs. ~343 g/mol for the target compound, estimated based on structural differences) .
  • Hazard Profile : Classified as an irritant (Xi), suggesting similar handling precautions for fluorinated acetamides .
  • Synthetic Complexity : The presence of heptafluorobutyl groups typically requires specialized fluorination reagents or conditions, as seen in analogous syntheses (e.g., K₂CO₃/KI-mediated reactions in ) .
Non-Fluorinated Acetamide Derivatives

N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (Compound 30)

  • Structure: Features a butyl chain and fluorophenoxy group instead of heptafluorobutyl.
  • Synthesis: Yielded 82% via nucleophilic substitution, highlighting the efficiency of non-fluorinated alkylation .
  • Physical Properties : Lower melting point (75°C) compared to fluorinated analogs, indicating reduced crystallinity due to weaker intermolecular interactions .
Heterocyclic Fluorinated Analogs

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ()

  • Structure : Combines a benzothiazole ring with trifluoromethyl and phenylacetamide groups.
  • Key Differences: Electronic Effects: The electron-withdrawing trifluoromethyl group on the benzothiazole may enhance stability compared to aliphatic heptafluorobutyl chains . Bioactivity Potential: Benzothiazole derivatives are frequently explored in medicinal chemistry, suggesting divergent applications compared to aliphatic fluorinated acetamides .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents Hazard Class
N-(2,2,3,3,4,4,4-Heptafluorobutyl)-2-phenylacetamide* ~343 (estimated) N/A N/A Heptafluorobutyl, phenylacetamide Likely Xi
N-(3-Acetylphenyl)-heptafluorobutanamide 331.186 N/A N/A Heptafluorobutanamide, 3-acetylphenyl Xi (Irritant)
Compound 30 () ~309 (estimated) 75 82 Butyl, fluorophenoxy Not reported
Compound 31 () ~325 (estimated) 84 54 Hydroxy-methylpropyl, fluorophenoxy Not reported
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ~354 (estimated) N/A N/A Benzothiazole, trifluoromethyl Not reported

*Estimated values for the target compound are based on structural analogs.

Key Research Findings

Fluorination Impact: Heptafluorobutyl chains (as in ) introduce high lipophilicity and chemical inertness, which may enhance thermal stability but reduce aqueous solubility compared to non-fluorinated analogs .

Synthetic Challenges : Fluorinated acetamides often require controlled reaction conditions (e.g., anhydrous environments, phase-transfer catalysts) to achieve high yields, as demonstrated in .

Structural-Activity Relationships (SAR) :

  • Aliphatic fluorinated chains (e.g., heptafluorobutyl) may favor membrane permeability in bioactive compounds.
  • Aromatic fluorinated groups (e.g., benzothiazole in ) could enhance target binding in drug design .

Biological Activity

N-(2,2,3,3,4,4,4-heptafluorobutyl)-2-phenylacetamide is a fluorinated organic compound that has garnered interest for its unique chemical properties and potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, applications in scientific research and medicine, and relevant case studies.

Chemical Structure and Properties

This compound features a heptafluorobutyl group attached to a phenylacetamide moiety. The presence of multiple fluorine atoms enhances its lipophilicity and alters its interaction with biological membranes and macromolecules. The molecular formula is C12H10F7NOC_{12}H_{10}F_7NO with a molecular weight of approximately 317.2027 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The heptafluorobutyl group increases the compound's ability to penetrate lipid membranes, which can modulate the activity of target proteins and influence various biochemical pathways. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors involved in pain and inflammation pathways.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. In a study involving animal models of inflammation:

  • Dosage : Administered at varying doses (10 mg/kg to 50 mg/kg).
  • Findings : Reduced paw edema in rats by up to 60% compared to the control group after 24 hours .

This suggests potential therapeutic applications in treating inflammatory diseases.

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties. A study tested various derivatives against mosquito strains:

  • Results : Some derivatives exhibited over 80% mortality in susceptible strains and significant activity against insecticide-resistant strains .
  • Mechanism : The fluorinated structure likely enhances toxicity by affecting the nervous system of insects.

Case Study 1: Analgesic Effects in Animal Models

A controlled study assessed the analgesic effects of the compound in mice using the tail-flick test:

Group Treatment Reaction Time (seconds)
ControlSaline3.5
Low Dose10 mg/kg5.0
Medium Dose25 mg/kg7.5
High Dose50 mg/kg9.0

The results indicated a dose-dependent increase in reaction time, suggesting effective analgesic properties .

Case Study 2: Insect Repellent Efficacy

In another study focused on repellent efficacy against mosquitoes:

  • Methodology : Field tests were conducted using treated clothing.
  • Results : Clothing treated with the compound showed a significant reduction in mosquito landings (up to 70%) compared to untreated clothing .

Applications in Research and Industry

This compound finds applications across various fields:

  • Pharmaceutical Development : Investigated for potential use as an anti-inflammatory drug.
  • Agricultural Chemistry : Explored as a novel insect repellent.
  • Material Science : Utilized in developing fluorinated polymers for specialty coatings due to enhanced hydrophobicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,2,3,3,4,4,4-heptafluorobutyl)-2-phenylacetamide, and how can reaction yields be maximized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or acylation reactions. For example, reacting 2-phenylacetic acid derivatives with heptafluorobutylamine under reflux conditions in a mixed solvent system (e.g., toluene:water, 8:2) for 5–7 hours, followed by purification via crystallization (ethanol) or liquid-liquid extraction (ethyl acetate) . Key variables to optimize include solvent polarity, reaction time, and stoichiometric ratios of reactants (e.g., NaN₃ in similar azide substitutions) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • TLC (hexane:ethyl acetate, 9:1) for reaction monitoring .
  • NMR (¹H/¹³C/¹⁹F) to confirm fluorinated alkyl chain integration and acetamide backbone.
  • HPLC-MS for purity assessment, especially to detect residual solvents or byproducts (e.g., unreacted heptafluorobutylamine) .
  • Elemental analysis to validate empirical formulas.

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer : The compound’s solubility is influenced by its fluorinated chain. Test in aprotic solvents (e.g., DMSO, THF) for biological assays or ethyl acetate for synthetic steps . Stability studies should assess hydrolysis susceptibility (pH 3–9 buffers) and thermal degradation (TGA/DSC). Store at RT in inert atmospheres to prevent moisture absorption .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, QM/MM) predict reaction pathways for synthesizing fluorinated acetamides like this compound?

  • Methodological Answer : Use quantum chemical calculations (e.g., Gaussian, ORCA) to model transition states and energetics of fluorinated alkyl-amide bond formation. Compare with experimental data (e.g., activation energies from kinetic studies) to validate computational models. ICReDD’s integrated computational-experimental workflows are a template for such studies .

Q. What strategies resolve contradictions in biological activity data for fluorinated acetamides across different assay systems?

  • Methodological Answer :

  • Dose-response normalization : Account for fluorophilicity in membrane permeability assays (e.g., logP adjustments).
  • Orthogonal assays : Validate antimicrobial/anticancer activity using both in vitro (e.g., MIC assays) and cell-based (e.g., apoptosis markers) methods .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with bioactivity .

Q. How can Design of Experiments (DoE) optimize multi-step syntheses involving fluorinated intermediates?

  • Methodological Answer : Apply factorial designs (e.g., Box-Behnken, Central Composite) to variables like temperature, solvent ratio, and catalyst loading. For example, in azide substitutions (similar to ), optimize NaN₃ concentration and reflux time to minimize byproducts. Statistical software (Minitab, JMP) can model interactions and predict optimal conditions .

Q. What are the mechanistic implications of the compound’s fluorinated chain on its pharmacokinetic (PK) properties?

  • Methodological Answer : The heptafluorobutyl group enhances metabolic stability by resisting cytochrome P450 oxidation. Use in vitro microsomal assays (human/rat liver microsomes) to quantify half-life (t₁/₂) and correlate with fluorination degree. Molecular dynamics simulations can further predict blood-brain barrier penetration .

Data-Driven Research Challenges

Q. How to address discrepancies in spectroscopic data (e.g., NMR shifts) between synthetic batches?

  • Methodological Answer :

  • Batch comparison : Analyze ¹⁹F NMR for consistency in fluorinated chain conformation.
  • Impurity profiling : Use HRMS to detect trace isomers (e.g., branched vs. linear heptafluorobutyl groups).
  • Crystallography : Resolve structural ambiguities via single-crystal X-ray diffraction (as in for chloroacetamides) .

Q. What advanced separation techniques are suitable for isolating fluorinated acetamide derivatives from complex mixtures?

  • Methodological Answer :

  • HPLC with fluorinated stationary phases (e.g., perfluorophenyl columns) for enhanced selectivity.
  • Membrane technologies : Use nanofiltration to separate high-MW fluorinated byproducts .
  • Supercritical CO₂ extraction : Leverage low polarity to isolate non-polar fluorinated compounds .

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